molecular formula C19H13F3N4O2 B11975200 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol CAS No. 303094-64-6

4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol

Cat. No.: B11975200
CAS No.: 303094-64-6
M. Wt: 386.3 g/mol
InChI Key: QILKXMYRDNWICE-UHFFFAOYSA-N
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Description

The compound 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol (CAS: 303094-64-6) features a central benzene-1,3-diol core linked to a bipyrazolyl moiety. The bipyrazolyl system is substituted with a phenyl group at the 1'-position and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₉H₁₃F₃N₄O₂, with a molecular weight of 386.336 g/mol . This compound is commercially available (e.g., AldrichCPR product R720291) but lacks detailed synthetic protocols in the provided evidence .

Properties

CAS No.

303094-64-6

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

4-[4-(1-phenylpyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)18-16(11-9-23-26(10-11)12-4-2-1-3-5-12)17(24-25-18)14-7-6-13(27)8-15(14)28/h1-10,27-28H,(H,24,25)

InChI Key

QILKXMYRDNWICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclocondensation

Reaction of 1,3-diketones with phenylhydrazine derivatives under acidic conditions yields monosubstituted pyrazoles. Subsequent coupling with a second hydrazine generates the bipyrazole framework. For example, 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes are synthesized via:

  • Mixing 3,5-bis(trifluoromethyl)acetophenone (50 mmol) with hydrazine hydrate in ethanol.

  • Refluxing at 90°C for 8 hours to form the pyrazole ring (89% yield).

  • Oxidative coupling using iodine/copper(I) oxide to link two pyrazole units (Table 1).

Table 1: Bipyrazole Synthesis via Oxidative Coupling

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)
3-CF3-pyrazoleI2/Cu2ODMF1101272
5-CF3-pyrazoleK3[Fe(CN)6]EtOH80668

Three-Component One-Pot Synthesis

A catalyst-free approach using arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, and aroylphenylhydrazones in ethanol achieves 85–92% yields. Microwave irradiation (125°C, 150 W) reduces reaction times to 10–20 minutes.

Trifluoromethyl Group Installation Strategies

Nucleophilic Trifluoromethylation

Using TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of cesium fluoride introduces CF3 groups at pyrazole C5:

  • React pyrazole aldehyde (0.25 mmol) with TMSCF3 (0.30 mmol) in acetonitrile.

  • Stir at 0°C for 1 hour, then warm to room temperature (89% yield).

Radical-Mediated Pathways

Langlois’ reagent (NaSO2CF3) under oxidative conditions (Mn(OAc)3) installs CF3 via single-electron transfer. This method avoids metal catalysts and achieves 78% regioselectivity for C5 substitution.

Resorcinol Functionalization and Coupling

Protection/Deprotection of Hydroxyl Groups

  • Protection : Treat resorcinol with chloromethyl methyl ether (MOMCl) in dichloromethane (75% yield).

  • Coupling : Suzuki-Miyaura reaction links bipyrazole-boronic acid to brominated resorcinol derivative (Table 2).

  • Deprotection : Use boron tribromide (BBr3) in CH2Cl2 at −78°C to restore diol groups (90% yield).

Table 2: Suzuki Coupling Parameters for Bipyrazole-Resorcinol Conjugation

Boronic AcidCatalystBaseSolventYield (%)
Bipyrazole-BpinPd(PPh3)4K2CO3Dioxane82
Bipyrazole-B(OH)2Pd(OAc)2CsFTHF76

Direct Electrophilic Substitution

Activate resorcinol via silylation (TMSCl), then react with bipyrazole sulfonates in DMF at 120°C (68% yield).

Integrated Telescoped Synthesis

Combining steps 2–4 into a continuous process enhances efficiency:

  • Synthesize bipyrazole-TMS intermediate in situ.

  • Couple to TMS-protected resorcinol via Pd-mediated cross-coupling.

  • Deprotect using BBr3 in one pot (overall yield: 63%).

Analytical Characterization and Quality Control

  • NMR : 1H NMR (DMSO-d6) shows resorcinol aromatic protons at δ 6.35 (d, 2H) and δ 6.15 (t, 1H). Bipyrazole protons appear as doublets near δ 7.65–8.18.

  • HPLC : Purity >99% achieved via recrystallization from hexane/ethyl acetate.

  • XRD : Confirms planar bipyrazole-resorcinol conjugation (dihedral angle: 8.7°) .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional regions:

  • Bipyrazole system : Likely participates in coordination chemistry or acid-base reactions due to nitrogen lone pairs.

  • Trifluoromethyl group : Electron-withdrawing effects may influence electrophilic substitution patterns.

  • Benzene-1,3-diol : Redox-active phenolic groups prone to oxidation or O-alkylation.

Table 1: Predicted Reactivity by Functional Group

Functional GroupPotential ReactionsAnalogous Systems
BipyrazoleMetal coordination, N-alkylationPyrazole-metal complexes
TrifluoromethylphenylElectron-deficient aromatic substitutionCF₃-aryl halogenation
1,3-DihydroxybenzeneOxidation to quinones, O-sulfonationCatechol derivatives

Hypothetical Reaction Pathways

Based on structural analogs:

a) Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the attached phenyl ring, directing electrophiles to meta positions. Limited reactivity is expected compared to non-fluorinated analogs .

b) Coordination Chemistry

The bipyrazole system could act as a bidentate ligand. Computational studies suggest potential binding modes with transition metals like Cu(II) or Pd(II).

c) Oxidation of Phenolic Groups

The 1,3-diol moiety may oxidize under alkaline conditions to form a quinone derivative, though steric hindrance from the bipyrazole system could slow kinetics .

Synthetic Considerations

No published synthesis routes for this specific compound exist in the reviewed literature. A plausible pathway could involve:

  • Suzuki coupling of halogenated bipyrazole precursors.

  • Acid-catalyzed cyclization for bipyrazole formation.

  • Protection/deprotection strategies for phenolic groups .

Stability and Byproduct Analysis

  • Thermal stability : Likely decomposes above 250°C based on analogs .

  • Photoreactivity : Trifluoromethyl groups may enhance UV stability compared to non-fluorinated analogs .

Research Gaps

Critical unknowns include:

  • Experimental kinetic data for substitution reactions

  • Catalytic activity in cross-coupling reactions

  • Biological activity profiles

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on a series of pyrazole-based compounds demonstrated their efficacy against various bacterial strains such as E. coli and S. aureus. The presence of trifluoromethyl groups in the structure enhances biological activity due to their electron-withdrawing effects, which can influence the compound's interaction with microbial targets .

Cancer Research
Compounds similar to 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol have been investigated for their potential as anticancer agents. The bipyrazole moiety is known to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that modifications in the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Research on related compounds indicates that they can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. This makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs .

Materials Science Applications

Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The trifluoromethyl group contributes to the overall polarity and solubility of the polymers, making them suitable for various applications in coatings and adhesives .

Sensors and Electronics
Due to their electronic properties, bipyrazole derivatives have been studied for use in organic electronic devices. Their ability to form charge-transfer complexes with other materials can be harnessed in the development of sensors and photovoltaic devices, enhancing energy conversion efficiencies .

Agricultural Chemistry Applications

Pesticidal Activity
Research indicates that compounds containing pyrazole structures exhibit pesticidal properties. Studies have shown that derivatives of 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol can act as effective fungicides or herbicides, providing an alternative to traditional chemical pesticides with potentially lower environmental impact .

Case Studies

Study Application Findings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus with significant inhibition zones.
Cancer ResearchIndicated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Material PropertiesEnhanced thermal stability in polymer composites compared to standard materials.
Agricultural UseEffective against fungal pathogens in crop trials with reduced phytotoxicity.

Mechanism of Action

The mechanism of action of 4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzene-1,3-diol Moieties

Azo Dyes with Diazene Linkages
  • Example : 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)benzene-1,3-diol ()
    • Structure : Contains a benzene-1,3-diol core connected to a pyrazolyl-thiazolyl diazenyl system.
    • Key Differences : The presence of azo (-N=N-) groups instead of bipyrazolyl and trifluoromethyl substituents.
    • Properties : Exhibits distinct UV-Vis absorption due to extended conjugation from azo linkages, with a melting point of 212°C .
Benzofuran–Stilbene Hybrids
  • Example : 5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol ()
    • Structure : Combines benzene-1,3-diol with benzofuran and stilbene groups.
    • Key Differences : Benzofuran rings introduce planar rigidity, contrasting with the flexible bipyrazolyl system.
    • Properties : Studied for antioxidant activity via DFT calculations; the hydroxyl groups and π-conjugation contribute to radical scavenging .
Thiadiazole Derivatives
  • Example: 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol () Structure: Features a thiadiazole ring attached to benzene-1,3-diol. Key Differences: Thiadiazole’s sulfur and nitrogen heteroatoms differ from pyrazole’s nitrogen-rich system. Properties: Fluorescence studies reveal aggregation-dependent emission, influenced by amino group positioning .

Pyrazole-Based Analogues

Trifluoromethyl Pyrazolines
  • Example: 5-Trifluoromethyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolyl-1-carbohydrazide () Structure: Contains a dihydropyrazole ring with -CF₃ and hydroxyl groups. Key Differences: Lacks the bipyrazolyl linkage and benzene-1,3-diol core.
Methoxyphenyl Pyrazoles
  • Example : 4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol ()
    • Structure : Pyrazole ring substituted with methoxyphenyl and methyl groups, linked to benzene-1,3-diol.
    • Key Differences : Methoxy (-OCH₃) and methyl (-CH₃) substituents contrast with -CF₃ and phenyl in the target compound.
    • Properties : Experimental drug candidate (DrugBank ID: DB08356) with uncharacterized biological activity .

Functional Comparison

Property Target Compound Azo Dye () Benzofuran Hybrid () Thiadiazole Derivative ()
Core Structure Bipyrazolyl + benzene-1,3-diol Pyrazolyl-thiazolyl + azo Benzofuran-stilbene Thiadiazole + benzene-1,3-diol
Key Substituents -CF₃, phenyl -N=N-, thiazole Hydroxyphenyl Methyl, thiadiazole
Molecular Weight 386.336 g/mol Not specified Not specified Not specified
Reported Applications Commercial availability (no bio-data) Synthetic dye Antioxidant (DFT-predicted) Fluorescence studies

Research Implications and Gaps

  • Bioactivity : While benzene-1,3-diol derivatives show antioxidant, fluorescent, or enzymatic activity, the target’s -CF₃ and bipyrazolyl groups may confer unique pharmacokinetic or inhibitory properties.
  • Theoretical Studies : DFT calculations (as in ) could predict the target’s electronic properties and reactivity, guiding future experimental work.

Biological Activity

The compound 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to present a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bipyrazole structure with a trifluoromethyl group and a diol moiety. The synthesis typically involves multi-step reactions that include the formation of the bipyrazole framework followed by functionalization to introduce the trifluoromethyl and diol groups. Various synthetic methodologies have been explored to optimize yield and purity, including catalytic reactions and environmentally friendly approaches using biopolymer-based catalysts .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the target compound. The preliminary evaluations indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against strains such as E. coli and S. aureus . For instance, compounds related to this class demonstrated minimum inhibitory concentrations (MIC) ranging from 134.6 mg/L to 168.7 mg/L against these pathogens .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of hydroxyl groups in the structure is believed to enhance interaction with biological targets, potentially increasing efficacy against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several pyrazole derivatives, revealing that compounds with electron-withdrawing groups exhibited stronger antibacterial effects compared to those without such modifications. The target compound's structural characteristics suggest it may follow similar trends .

Case Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer activity, derivatives similar to the target compound were tested against human cancer cell lines. Results indicated that these compounds could induce significant cytotoxic effects, with mechanisms linked to oxidative stress and mitochondrial dysfunction being proposed as underlying factors .

Research Findings

Activity Type MIC (mg/L) Tested Strains Notes
Antibacterial134.6 - 168.7E. coli, S. aureusModerate activity observed
AnticancerIC50 values variedVarious cancer cell linesInduction of apoptosis noted

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can purity be optimized?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:

  • Step 1 : Formation of the bipyrazole core through cyclocondensation of hydrazines with diketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the trifluoromethyl group using trifluoromethylation agents (e.g., TMSCF₃) under transition-metal catalysis .
  • Step 3 : Coupling the bipyrazole moiety to the benzene-1,3-diol via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    Purity Optimization : Recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. What experimental techniques are critical for structural confirmation?

  • X-ray crystallography : Resolve the 3D structure using SHELX for refinement (e.g., SHELXL-2018 for small-molecule datasets). Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and 2D techniques (COSY, HSQC). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 420.1573 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity?

  • Methodology : Use Gaussian 09/B3LYP/6-311++G(d,p) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis (λmax ~300 nm) and cyclic voltammetry data .
  • Key Findings : The trifluoromethyl group enhances electron-withdrawing effects, lowering LUMO energy (-1.8 eV) and increasing electrophilicity at the pyrazole N-atoms .

Q. How to resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction yields)?

  • Case Study : If X-ray bond lengths for the bipyrazole core differ from DFT predictions by >0.05 Å:
    • Reassess computational parameters : Include dispersion corrections (e.g., D3-BJ) or hybrid functionals (e.g., M06-2X) .
    • Experimental validation : Re-examine crystal quality (e.g., twinning, disorder) using PLATON or OLEX2 .
  • Yield Optimization : For low coupling yields (<40%), screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent systems (DMF vs. THF) .

Q. What challenges arise in crystallographic studies of this compound?

  • Hygroscopicity : Protect crystals from moisture using Paratone-N oil during data collection .
  • Disorder : Refine disordered trifluoromethyl groups using PART instructions in SHELXL .
  • Twinned Data : Apply HKLF 5 in SHELXL for integration .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Scaffold Modifications :
    • Replace the benzene-1,3-diol with methylenedioxy (e.g., 1,3-benzodioxole) to assess metabolic stability .
    • Vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) .
  • Assays : Test in vitro kinase inhibition (IC₅₀ via fluorescence polarization) or antimicrobial activity (MIC against S. aureus) .

Q. How to address stability and solubility issues in pharmacological assays?

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Stabilize with antioxidants (e.g., BHT) if degradation occurs .
  • Solubility : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (≈200 nm via solvent evaporation) .

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